3-bromo-5-ethynylphenol
Description
3-Bromo-5-ethynylphenol is a brominated aromatic compound featuring a phenol backbone substituted with a bromine atom at the 3-position and an ethynyl group (-C≡CH) at the 5-position.
Properties
CAS No. |
1353337-08-2 |
|---|---|
Molecular Formula |
C8H5BrO |
Molecular Weight |
197 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-ethynylphenol typically involves the bromination of 5-ethynylphenol. The reaction is carried out using bromine in an organic solvent such as dichloromethane or chloroform. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination. The reaction proceeds as follows:
- Dissolve 5-ethynylphenol in dichloromethane.
- Slowly add bromine to the solution while maintaining the temperature below 0°C.
- Stir the reaction mixture for several hours until the bromination is complete.
- Quench the reaction by adding a reducing agent such as sodium bisulfite.
- Extract the product using an organic solvent and purify it by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety. Continuous flow reactors and automated systems may be employed to ensure precise control over reaction conditions and to minimize the risk of hazardous reactions.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-ethynylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenol group can be oxidized to form quinones.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea in the presence of a base like potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and copper iodide in the presence of a base like triethylamine.
Major Products Formed
Substitution Reactions: Products include 3-azido-5-ethynylphenol or 3-thio-5-ethynylphenol.
Oxidation Reactions: Products include 3-bromo-5-ethynylquinone.
Coupling Reactions: Products include various aryl-ethynyl derivatives.
Scientific Research Applications
3-bromo-5-ethynylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-5-ethynylphenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bromine atom can enhance the compound’s reactivity and binding affinity to its molecular targets.
Comparison with Similar Compounds
Comparison with Similar Brominated Phenolic Compounds
Below is a systematic analysis based on substituent patterns and functional group interactions from the provided sources:
Table 1: Key Brominated Phenolic Analogs and Their Properties
Reactivity and Functional Group Interactions
- Electrophilic Substitution: Bromine at the 3-position (as in 3-bromo-5-ethynylphenol) directs further substitution to the para and ortho positions. However, analogs like (5-Bromo-2-ethoxy-3-fluorophenyl)methanol show how electron-withdrawing groups (e.g., F) and alkoxy substituents (e.g., ethoxy) modulate reactivity.
- Alkyne vs. Alcohol/Ether Groups: Unlike the ethynyl group in this compound, most analogs in the evidence feature alcohol (-CH2OH) or alkoxy (-OCH3, -OCH2CH3) groups.
Limitations of Available Data
The provided evidence lacks direct information on this compound, including its synthesis, spectroscopic data, or applications. Comparisons are inferred from brominated analogs with differing substituents (e.g., methoxy, chloro, fluoro). For authoritative insights, experimental studies or computational modeling would be required.
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